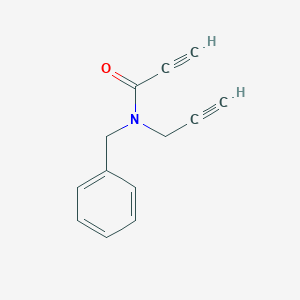![molecular formula C16H25BrO B12562876 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene CAS No. 154591-12-5](/img/structure/B12562876.png)
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene is an organic compound belonging to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with two methyl groups and an octan-2-yloxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dimethyl-2-[(octan-2-yl)oxy]benzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene involves its interaction with specific molecular targets. The bromine atom and the octan-2-yloxy group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the observed effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1,3-dimethylbenzene: Lacks the octan-2-yloxy group, making it less hydrophobic.
1,3-Dimethyl-2-[(octan-2-yl)oxy]benzene:
5-Chloro-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene is unique due to the combination of its substituents, which impart specific chemical reactivity and physical properties. The presence of both the bromine atom and the octan-2-yloxy group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
154591-12-5 |
|---|---|
Formule moléculaire |
C16H25BrO |
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
5-bromo-1,3-dimethyl-2-octan-2-yloxybenzene |
InChI |
InChI=1S/C16H25BrO/c1-5-6-7-8-9-14(4)18-16-12(2)10-15(17)11-13(16)3/h10-11,14H,5-9H2,1-4H3 |
Clé InChI |
LJOGYZFMNWCXMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC1=C(C=C(C=C1C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)


![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
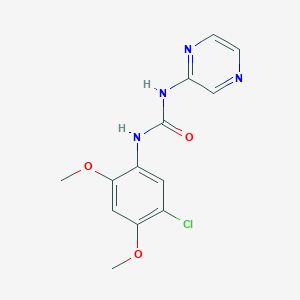
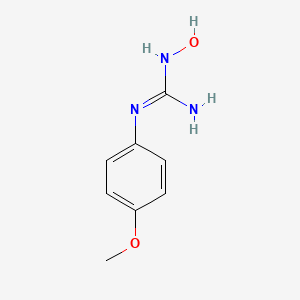

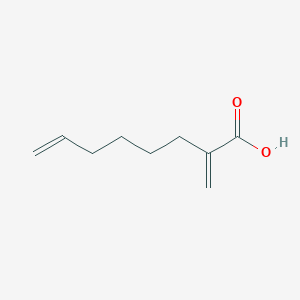
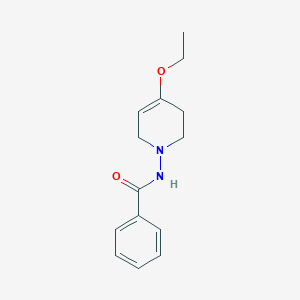
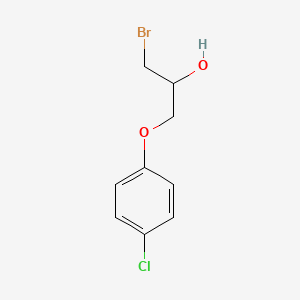
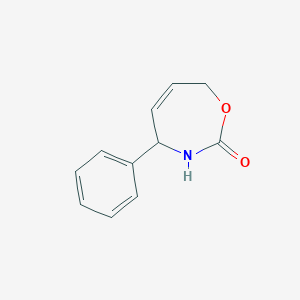
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
